Differential Neuroprotective Efficacy in a Mouse Model of Cerebral Ischemia (MCAO)
In a mouse middle cerebral artery occlusion (MCAO) model, the neuroprotective efficacy of D-JBD19 was directly compared to that of D-JNKI1. The active inhibitor D-JNKI1 provided significant neuroprotection at a dose of 15.7 ng, whereas a 100-fold higher dose of D-JBD19 (1570 ng) was required to achieve a comparable level of protection [1]. This demonstrates that D-JBD19 has weak, non-specific neuroprotective activity that is distinct from the potent, targeted JNK inhibition of D-JNKI1.
| Evidence Dimension | In vivo neuroprotective dose required for significant effect |
|---|---|
| Target Compound Data | 1570 ng (i.c.v.) |
| Comparator Or Baseline | D-JNKI1 at 15.7 ng (i.c.v.) |
| Quantified Difference | 100-fold higher dose required for D-JBD19 to achieve neuroprotection comparable to D-JNKI1 |
| Conditions | Mouse model of permanent middle cerebral artery occlusion (MCAO), administered intracerebroventricularly (i.c.v.) immediately after ischemia. Outcome measured 24 hours post-ischemia. |
Why This Matters
This data confirms D-JBD19's role as a weak neuroprotectant, requiring careful dose consideration when used as a negative control, and highlights the potent, specific effect of its active counterpart.
- [1] TargetMol. (n.d.). D-JBD19. TargetMol Compound Datasheet. Retrieved April 16, 2026. View Source
